5-(p-Methoxybenzylidene)rhodanine

概要

説明

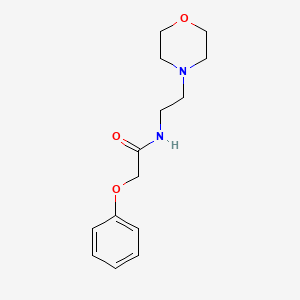

5-(p-Methoxybenzylidene)rhodanine is a chemical compound with the molecular formula C11H9NO2S2 . It has a molecular weight of 251.325 .

Synthesis Analysis

Rhodanine-based molecules, including this compound, can be synthesized using an efficient procedure . The functional group on the 5-benzylidine ring of rhodanine can be varied to create compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide .Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D formats . The 3D structure can be viewed using specific software .Chemical Reactions Analysis

Rhodanine-3-acetamide derivatives, which include this compound, have been studied as aldose and aldehyde reductase inhibitors to treat diabetic complications .Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 248-250°C .科学的研究の応用

Intramolecular Charge Transfer and Non-Linear Optical Properties

Research on rhodanine derivatives, including 5-(p-Methoxybenzylidene)rhodanine, has revealed their significance in studying intramolecular charge transfer (ICT) phenomena. These studies are essential for understanding the dual fluorescence of such compounds and their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Notably, ab initio SCF and DFT calculations support the experimental observations, indicating significant NLO properties of these compounds (Ray et al., 2008).

Analytical Reagent for Metal Ions Detection

The synthesis and study of this compound derivatives have shown their usefulness as analytical reagents for detecting various metal ions. These compounds exhibit specific color reactions with metal ions such as Pd(II), Au(III), Ag(I), Ru(III), Hg(II), and Cu(II), facilitating their determination in various samples. This capability makes rhodanine derivatives valuable tools in analytical chemistry for environmental monitoring and quality control in different industries (Tang et al., 2003).

Mercury and Lead Detection

Rhodanine derivatives have been employed in developing methods for the spectrophotometric determination of heavy metals like mercury and lead in various samples, including water, food, and agricultural products. These methods leverage the complexation of rhodanine with heavy metals, offering a basis for sensitive, selective, and straightforward analytical procedures suitable for environmental and food safety applications (Alothman et al., 2015).

Molecular Structure Studies

Investigations into the molecular structures of rhodanine derivatives, including their coordination with metals, provide insights into their bonding and electronic properties. Such studies are fundamental for designing new materials and molecules with desired properties for applications in catalysis, material science, and pharmaceuticals. The crystal and molecular structure analyses contribute to a deeper understanding of the interaction mechanisms and potential functionalities of these compounds (Casas et al., 2001).

Biological Activity Probes

Research into novel fluorine compounds derived from rhodanine has highlighted their potential as probes for enzymatic activities, such as cellobiase produced by fungi and CDK2 inhibitors for tumor cells. These studies demonstrate the versatility of rhodanine derivatives in drug discovery and development, offering pathways to new treatments and diagnostic tools (Makki et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Dimethylaminobenzylidene)rhodanine, suggests that it should be handled with care . It should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

作用機序

Target of Action

5-(p-Methoxybenzylidene)rhodanine is a synthetic compound that has been found to interact with several biological targets. One of its primary targets is the aldose reductase (AR) enzyme . AR is a key factor involved in the reduction of glucose to sorbitol, a process that is implicated in the complications of diabetes .

Mode of Action

The compound interacts with its targets, such as aldose reductase, through a process of competitive inhibition . This means that it competes with the substrate (in this case, glucose) for the active site of the enzyme. By binding to the active site, it prevents the substrate from interacting with the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of aldose reductase by this compound affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol. When aldose reductase is inhibited, the accumulation of sorbitol is reduced, which can help to manage diabetic complications .

Pharmacokinetics

The compound’s molecular weight of 251325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of aldose reductase by this compound can help to manage diabetic complications by reducing the accumulation of sorbitol . This can potentially alleviate symptoms associated with diabetic complications, such as neuropathy and retinopathy .

生化学分析

Biochemical Properties

5-(p-Methoxybenzylidene)rhodanine has been found to exhibit antibacterial properties

Cellular Effects

Some studies suggest that rhodanine derivatives may have selective toxicity against cancer cells .

Molecular Mechanism

Rhodanine derivatives have been found to inhibit certain enzymes, suggesting that this compound may also interact with enzymes or other biomolecules at the molecular level .

特性

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGCJYCWFZQEFX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180428 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-17-8, 5462-97-5 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

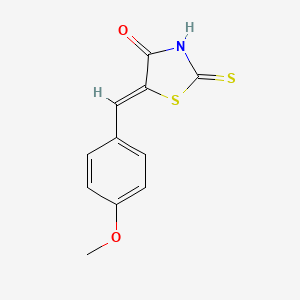

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)

![Thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B3060517.png)

![6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3060518.png)

![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)